molecular formula C4H10F3NS B140258 Diethylaminosulfur trifluoride CAS No. 38078-09-0

Diethylaminosulfur trifluoride

Cat. No.: B140258
CAS No.: 38078-09-0
M. Wt: 161.19 g/mol
InChI Key: CSJLBAMHHLJAAS-UHFFFAOYSA-N
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Description

Diethylaminosulfur trifluoride is an organosulfur compound with the chemical formula C4H10F3NS. This compound is a colorless liquid that is widely used as a fluorinating reagent in organic synthesis. It is known for its ability to convert alcohols to alkyl fluorides and carbonyl compounds to geminal difluorides .

Biochemical Analysis

Biochemical Properties

Diethylaminosulfur trifluoride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it reacts with dialcohols to give difluorides, sulfite esters, or cyclic ethers depending on the number of carbons separating the two alcohol groups .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to convert alcohols to the corresponding alkyl fluorides as well as aldehydes and unhindered ketones to geminal difluorides .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethylaminosulfur trifluoride is synthesized by reacting diethylaminotrimethylsilane with sulfur tetrafluoride. The reaction is typically carried out in a solvent such as trichlorofluoromethane (Freon-11) or diethyl ether. The reaction proceeds as follows :

Et2NSiMe3+SF4Et2NSF3+Me3SiF\text{Et}_2\text{NSiMe}_3 + \text{SF}_4 \rightarrow \text{Et}_2\text{NSF}_3 + \text{Me}_3\text{SiF} Et2​NSiMe3​+SF4​→Et2​NSF3​+Me3​SiF

Industrial Production Methods: In industrial settings, the preparation of this compound involves similar reaction conditions but on a larger scale. The use of diethyl ether as a solvent is preferred due to its lower environmental impact compared to trichlorofluoromethane .

Chemical Reactions Analysis

Types of Reactions: Diethylaminosulfur trifluoride primarily undergoes nucleophilic fluorination reactions. It is used to selectively fluorinate alcohols, alkenols, carbohydrates, ketones, sulfides, epoxides, thioethers, and cyanohydrins .

Common Reagents and Conditions:

    Alcohols: React with this compound at low temperatures (around -78°C) to form alkyl fluorides.

    Ketones: React at around 0°C to form geminal difluorides.

    Carboxylic Acids: React to form acyl fluorides.

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

N-ethyl-N-(trifluoro-λ4-sulfanyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10F3NS/c1-3-8(4-2)9(5,6)7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJLBAMHHLJAAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20191484
Record name Diethylaminosulfur trifluoride
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Molecular Weight

161.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38078-09-0
Record name (Diethylamino)sulfur trifluoride
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Record name Diethylaminosulfur trifluoride
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Record name Diethylaminosulfur trifluoride
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Record name (diethylamino)sulphur trifluoride
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Record name DIETHYLAMINOSULFUR TRIFLUORIDE
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Synthesis routes and methods I

Procedure details

a dry 1-l. four-necked round-bottomed flask is equipped with a thermometer (-100° to 50°), a solid carbon dioxide-cooled reflux condenser (protected from the atmosphere through a drying tube), a gas inlet tube above the liquid level, and a magnetic stirrer. The apparatus is flushed with dry nitrogen, and 300 ml of trichlorofluoromethane is added to the flask. As the nitrogen atmosphere is maintained, the trichlorofluoromethane is cooled to -70° by means of a solid carbon dioxide-acetone bath and 119 g (1.1 mole) of sulfur tetrafluoride is added from a cylinder through the gas inlet tube. The gas inlet tube is then replaced with a 250-ml pressure-equalized dropping funnel charged with a solution of 145 g (1 mole) of N,N-diethylaminotrimethylsilane in 90 ml trichlorofluoromethane. This solution is added dropwise, with stirring, to the sulfur tetrafluoride solution at a rate slow enough to keep the temperature of the reaction mixture below -60° (about 40 minutes). The cooling bath is removed, and the reaction mixture is allowed to warm spontaneously to room temperature. The condenser is replaced with a simple distillation head, and the solvent (bp 24°) and by-product fluorotrimethylsilane (bp 17°) are distilled off into a well cooled receiver by warming the reaction mixture gently to 45° by means of a heating mantle. The yellow to dark brown residual liquid is transferred and distilled at reduced pressure through a spinning band column to give 129-145 g (80-90%) of diethylaminosulfur trifluoride as a light yellow liquid, bp 46-47 (10 mm).
[Compound]
Name
1-l
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119 g
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145 g
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Synthesis routes and methods II

Procedure details

A solution of 96 g (0.66 mole) of diethylaminotrimethylsilane in 100 ml trichlorofluoromethane was added dropwise to a solution of 40 ml (measured at -78°, 0.72 mole) of sulfur tetrafluoride in 200 ml of trichlorofluoromethane at -65° to -60°. The reaction mixture was warmed to room temperature and then distilled to give 88.86 g (84% yield) of diethylaminosulfur trifluoride as a pale yellow liquid, bp 46°-47° (10 mm).
Quantity
96 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
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Quantity
100 mL
Type
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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